Pranlukast - 103177-37-3

Pranlukast

Catalog Number: EVT-279655
CAS Number: 103177-37-3
Molecular Formula: C27H23N5O4
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pranlukast is a selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. [, , , ] Cysteinyl leukotrienes (cysLTs) are potent inflammatory mediators involved in various inflammatory and allergic diseases. [, , , ] Pranlukast binds to CysLT1 receptors, preventing the binding of cysLTs and thereby inhibiting their biological effects. [, , ] This mechanism differentiates it from other classes of anti-inflammatory agents. []

Mechanism of Action

Pranlukast has been extensively studied for its therapeutic potential in asthma. [, , , , , , ] In preclinical studies using sensitized guinea pig models, pranlukast effectively inhibited various aspects of allergic asthma, including:

  • Antigen-induced early and late-phase bronchoconstrictions []
  • Airway hyperresponsiveness [, ]
  • Microvascular leakage []
  • Eosinophil infiltration into the airways [, ]
  • Airway smooth muscle proliferation []
  • Collagen deposition, a hallmark of airway wall remodeling []

These findings suggest that pranlukast may have disease-modifying effects in asthma by targeting multiple pathways involved in airway inflammation and remodeling. [, ]

Clinical trials have also demonstrated the efficacy of pranlukast in managing asthma symptoms. [, , , , , , ] Pranlukast administration has been shown to:

  • Improve asthma symptom scores [, , ]
  • Increase peak expiratory flow rates (PEFR) [, , , ]
  • Reduce the need for rescue bronchodilators [, , , ]
  • Decrease the use of corticosteroids [, , , , ]
  • Improve lung function in asthmatic patients [, , , ]

These results suggest that pranlukast could be a valuable therapeutic option for managing asthma, particularly in patients with mild to moderate disease. [, , ]

Applications
  • Neuroprotection: Pranlukast showed promising neuroprotective effects in animal models of global cerebral ischemia. [, ] It reduced neuronal death in the CA1 region of the hippocampus, a brain area highly susceptible to ischemic damage. [] The neuroprotective effects of pranlukast appear to be dose- and time-dependent and may involve the modulation of inflammatory pathways. [, ]
  • Cancer: Preliminary research suggests that pranlukast might have anti-cancer properties. [, , ] In a rat model of esophageal adenocarcinoma, pranlukast suppressed tumor development, potentially by reducing inflammation. [] Studies on triple-negative breast cancer cells indicated that pranlukast could target cancer stem cells, a subpopulation of cells resistant to conventional therapies and responsible for tumor recurrence and metastasis. []
  • Emesis: Pranlukast demonstrated antiemetic properties in animal models of chemotherapy-induced vomiting. [, ] It reduced the frequency of vomiting and potentiated the antiemetic efficacy of serotonin 5-HT3 receptor antagonists. [, ] These findings suggest a potential role for pranlukast in managing chemotherapy-induced nausea and vomiting, although further research is required. [, ]
Future Directions
  • Personalized Medicine: Investigate the potential of genetic markers, such as polymorphisms in the LTC4S gene, to predict the clinical response to pranlukast in asthma patients. []
  • Combination Therapies: Evaluate the efficacy and safety of pranlukast in combination with other anti-inflammatory or disease-modifying agents for treating asthma, allergic rhinitis, and other inflammatory conditions. [, , ]
  • Drug Repurposing: Conduct further research on the potential applications of pranlukast in non-respiratory diseases, such as neurodegenerative diseases, cancer, and emesis. [, , , , , , ]
  • Mechanism of Action: Elucidate the detailed molecular mechanisms underlying the observed effects of pranlukast in various disease models, particularly its actions beyond CysLT1 receptor antagonism. [, , , ]

Montelukast

  • Compound Description: Montelukast is a selective and orally active leukotriene receptor antagonist (LTRA) that specifically blocks the cysteinyl leukotriene 1 (CysLT1) receptor. [] It is used to treat asthma and seasonal allergic rhinitis.
  • Relevance: Similar to Pranlukast, Montelukast is a CysLT1 receptor antagonist and shares a similar mechanism of action. [] A non-inferiority study demonstrated that Montelukast (5 mg and 10 mg once daily) exhibited comparable efficacy and safety profiles to Pranlukast (450 mg/day) in treating seasonal allergic rhinitis. []

Zafirlukast

  • Compound Description: Zafirlukast is another leukotriene receptor antagonist that selectively blocks the CysLT1 receptor. [] It is used in the treatment of asthma.

Leukotriene D4 (LTD4)

  • Compound Description: Leukotriene D4 (LTD4) is a cysteinyl leukotriene (CysLT) that plays a key role in mediating inflammatory responses in asthma. [] It exerts its effects by binding to and activating CysLT receptors.
  • Relevance: Pranlukast acts by antagonizing the effects of LTD4 at the CysLT1 receptor. [] Studies demonstrate that Pranlukast effectively blocks LTD4-induced bronchoconstriction in both animals and humans. [] This antagonistic relationship highlights the therapeutic relevance of Pranlukast in mitigating LTD4-mediated airway inflammation.

Leukotriene C4 (LTC4)

  • Compound Description: Leukotriene C4 (LTC4) is another cysteinyl leukotriene that contributes to airway inflammation in asthma. [] It is a precursor to LTD4 and can also activate CysLT receptors.
  • Relevance: While Pranlukast primarily targets the CysLT1 receptor, the research suggests a correlation between its efficacy and LTC4 generation by peripheral leukocytes in asthmatic patients. [] Patients who responded well to Pranlukast exhibited higher LTC4 generation before treatment, which subsequently decreased after Pranlukast administration. [] This suggests that Pranlukast's therapeutic benefits might be linked to modulating LTC4 levels, possibly indirectly, in addition to its direct antagonism of LTD4 at the CysLT1 receptor.

Azelastine

  • Compound Description: Azelastine is a medication used to treat allergic rhinitis and asthma. It functions as an antagonist of the histamine H1 receptor and also exhibits some anti-inflammatory effects. []
  • Relevance: Azelastine was used as an active comparator in a pivotal clinical trial for Pranlukast in Japan. [] The study showed that Pranlukast (225 mg twice daily) provided statistically significant improvements in asthma symptoms, peak expiratory flow rate (PEFR), and reduced the need for rescue medications compared to Azelastine (2 mg twice daily). [] This comparison helped establish the efficacy of Pranlukast in asthma treatment.

Beclomethasone Dipropionate (BDP)

  • Compound Description: Beclomethasone dipropionate is an inhaled corticosteroid used to control inflammation in respiratory diseases like asthma. [, , ]
  • Relevance: Several studies investigated the use of Pranlukast in combination with BDP in asthma management. These studies aimed to determine if Pranlukast could enhance the therapeutic benefits of BDP or allow for a reduction in BDP dosage while maintaining asthma control. [, , ] These studies highlight the potential of Pranlukast as an add-on therapy to optimize asthma treatment, particularly in patients requiring higher doses of inhaled corticosteroids.

Fluticasone

  • Compound Description: Fluticasone is another inhaled corticosteroid, similar in function to beclomethasone dipropionate, used to manage asthma. []
  • Relevance: The research on Pranlukast explored its effectiveness in patients using inhaled corticosteroids like fluticasone. [] A study investigated the interaction between a genetic polymorphism in the leukotriene C4 synthase gene and the clinical response to Pranlukast in patients with moderate asthma using either beclomethasone or fluticasone. []

Properties

CAS Number

103177-37-3

Product Name

Pranlukast

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide

Molecular Formula

C27H23N5O4

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)

InChI Key

NBQKINXMPLXUET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5

Solubility

Soluble in DMSO, not in water

Synonyms

8-(4 (4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)-4-oxo-4H-1-benzopyran
ONO 1078
ONO-1078
ONO-RS 411
ONO-RS-411
pranlukast
SB 205312

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C=C(O4)C5=NNN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.